molecular formula C21H33N3O5S B486154 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone CAS No. 825607-89-4

1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone

Cat. No.: B486154
CAS No.: 825607-89-4
M. Wt: 439.6g/mol
InChI Key: YFKOYNBRWMRWKM-UHFFFAOYSA-N
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Description

1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone is a complex organic compound with the molecular formula C21H33N3O5S. It is known for its unique chemical structure, which includes a piperidinylsulfonyl and piperazinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-piperidinylsulfonyl)-1-piperazine with 2-hydroxy-3-bromopropoxybenzene under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone involves its interaction with specific molecular targets. The piperidinylsulfonyl and piperazinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-butanone
  • 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-pentanone

Uniqueness

Compared to similar compounds, 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-2-21(26)18-6-8-20(9-7-18)29-17-19(25)16-22-12-14-24(15-13-22)30(27,28)23-10-4-3-5-11-23/h6-9,19,25H,2-5,10-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKOYNBRWMRWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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